Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a fluorophenoxy group at the 4-position, a methoxy group at the 8-position, and an ethyl ester group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the acid-catalyzed condensation of anilines with ethyl acetoacetate, followed by cyclization and oxidation reactions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated phenol reacts with a suitable leaving group on the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-chlorophenoxy)-8-methoxyquinoline-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-(4-bromophenoxy)-8-methoxyquinoline-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 4-(4-iodophenoxy)-8-methoxyquinoline-3-carboxylate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to its halogenated analogs. The fluorine atom can also influence the compound’s lipophilicity and ability to cross biological membranes, making it a valuable candidate for drug development .
Properties
IUPAC Name |
ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c1-3-24-19(22)15-11-21-17-14(5-4-6-16(17)23-2)18(15)25-13-9-7-12(20)8-10-13/h4-11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKULZQRIRMLKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1OC3=CC=C(C=C3)F)C=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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